N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide, commonly known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. CX614 has been shown to enhance synaptic plasticity, improve cognitive function, and have neuroprotective effects.
Mechanism of Action
CX614 is a positive allosteric modulator of AMPA receptors. It enhances the activity of these receptors by increasing the affinity of the receptor for glutamate, the neurotransmitter that activates the receptor. CX614 also increases the conductance of the receptor, which allows more ions to flow through the receptor and generate a stronger electrical signal. This increased activity of the AMPA receptor leads to enhanced synaptic plasticity, which is the ability of synapses to change in strength and adapt to new information.
Biochemical and Physiological Effects:
CX614 has been shown to have several biochemical and physiological effects. It enhances synaptic plasticity, which is thought to underlie learning and memory. CX614 also increases the release of several neurotransmitters, including dopamine, acetylcholine, and norepinephrine. This increased neurotransmitter release may contribute to the cognitive-enhancing effects of CX614. CX614 has also been shown to have neuroprotective effects, reducing neuronal damage and increasing neuronal survival in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
CX614 has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for AMPA receptors. This allows researchers to specifically target these receptors and study their function. Another advantage is its ability to enhance synaptic plasticity, which is a fundamental process in the brain. However, one limitation is its solubility, which can make it difficult to administer in some experimental settings. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of CX614. One direction is to further investigate its potential use in treating neurological disorders. This could involve testing its efficacy in clinical trials or developing new compounds that are based on its structure. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems and its interaction with other proteins in the brain. Finally, future research could explore the potential use of CX614 in non-neurological disorders, such as cancer or cardiovascular disease.
Synthesis Methods
CX614 is synthesized by a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-chlorobenzonitrile with cyclohexylmagnesium bromide to form N-(2-chlorophenyl)-cyclohexylamine. This compound is then reacted with methyl chloroformate to form N-(2-chlorophenyl)-N-cyclohexylcarbamoylmethyl chloride. The final step involves the reaction of this compound with glycine ethyl ester hydrochloride to form CX614.
Scientific Research Applications
CX614 has been extensively studied for its potential use in treating various neurological disorders. It has been shown to enhance synaptic plasticity, improve cognitive function, and have neuroprotective effects. CX614 has been tested in animal models of Alzheimer's disease, Parkinson's disease, and stroke. In these models, CX614 has been shown to improve memory and cognitive function, reduce neuronal damage, and increase neuronal survival.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-18(12-7-3-2-4-8-12)11-15(19)17-14-10-6-5-9-13(14)16/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPUSCWLCUYLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1Cl)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200138 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.